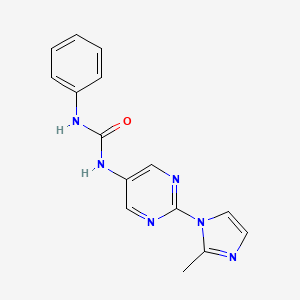

1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-11-16-7-8-21(11)14-17-9-13(10-18-14)20-15(22)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBQXUZWWLZBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting 2-aminopyrimidine with appropriate reagents.

Coupling Reaction: The imidazole and pyrimidine rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Urea Formation: The final step involves the reaction of the coupled product with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Oxidized derivatives of the imidazole and pyrimidine rings.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted imidazole and pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features :

- Pyrimidine core : Serves as a rigid scaffold for substituent placement.

- 2-Methylimidazole group : Enhances hydrogen-bonding interactions with target proteins.

- Phenylurea moiety : Provides hydrophobic interactions and stabilizes binding via π-π stacking.

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table compares 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea with a closely related compound from crystallographic studies ():

Structural and Functional Differences

Heterocyclic Core: The target compound uses a pyrimidine-imidazole hybrid, while the analog employs a pyrrolo[2,3-d]pyrimidine scaffold. The 2-methylimidazole group in the target compound may improve solubility compared to the analog’s cyclopentyl group, which introduces steric bulk.

Binding Affinity and Selectivity: The analog’s amino group at position 4 of the pyrrolopyrimidine facilitates hydrogen bonding with HCK kinase residues, contributing to its nanomolar inhibitory activity . The target compound’s imidazole may offer similar interactions but with distinct selectivity profiles due to spatial differences.

Pharmacokinetic Properties :

- The cyclopentyl group in the analog enhances metabolic stability but may reduce aqueous solubility. The target compound’s smaller imidazole substituent could improve bioavailability.

Research Findings and Implications

- Crystallographic Insights : The analog’s crystal structure in complex with HCK kinase reveals critical binding interactions, including hydrogen bonds between the urea moiety and kinase backbone residues . Similar interactions are anticipated for the target compound, though its imidazole group may alter binding orientation.

- Software Utilization : Structural determinations for such compounds often rely on SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

Biological Activity

The compound 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea, a derivative featuring both imidazole and pyrimidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and enzymes involved in cell signaling pathways. The imidazole and pyrimidine rings can facilitate binding to active sites due to their planar structures and ability to form hydrogen bonds.

Anticancer Activity

1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea has been studied for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.95 | Induction of apoptosis |

| HepG2 (Liver) | 0.71 | Inhibition of cell proliferation |

| MCF7 (Breast) | 1.39 | Cell cycle arrest |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S transition.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also demonstrated anti-inflammatory properties. It inhibits key inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea in a xenograft model of lung cancer. The compound was administered orally at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Using Western blot analysis, researchers found that treatment with the compound resulted in upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea to improve yield and purity?

- Methodological Answer : Utilize statistical experimental design (DoE) to systematically vary reaction parameters such as solvent polarity, catalyst loading, and temperature. For example, orthogonal array testing (e.g., Taguchi methods) can identify critical factors influencing coupling reactions between imidazole and pyrimidine intermediates . Solvent selection (e.g., DMF vs. THF) and catalyst systems (e.g., Pd-mediated cross-coupling) should be prioritized based on analogous pyrimidine-imidazole syntheses . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can enhance purity, as demonstrated in benzimidazole-triazole hybrid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns on the pyrimidine and phenylurea moieties, FTIR to verify carbonyl (C=O) and NH stretching vibrations, and HRMS for molecular weight validation. Elemental analysis (C, H, N) is critical to confirm stoichiometric ratios, as shown in studies of structurally related pyrimidine derivatives . For crystalline samples, X-ray crystallography (e.g., single-crystal diffraction) resolves bond angles and torsion stresses in the imidazole-pyrimidine core .

Q. What are the critical parameters to control during the coupling reaction of 2-methyl-1H-imidazole with pyrimidine intermediates?

- Methodological Answer : Key parameters include reagent stoichiometry (e.g., 1:1.2 molar ratio of imidazole to pyrimidine), reaction time (12–24 hours under reflux), and moisture exclusion to prevent hydrolysis. Catalytic systems like CuI/1,10-phenanthroline in DMSO at 80°C have been effective for analogous heterocyclic couplings . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproduct formation.

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity and selectivity in the formation of the imidazole-pyrimidine core?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and electron density distributions during nucleophilic substitution or cross-coupling reactions. Reaction path searches using the artificial force induced reaction (AFIR) method can identify low-energy pathways for imidazole-pyrimidine bond formation . Pair computational predictions with experimental validation via kinetic studies (e.g., monitoring intermediates via LC-MS).

Q. How can researchers resolve contradictions in biological activity data observed for structural analogs of this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., substituents on the phenylurea group). Use molecular dynamics simulations to assess binding affinity variations with biological targets (e.g., kinases or receptors). Validate discrepancies via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) and cross-reference with crystallographic data to confirm binding poses .

Q. What role does molecular docking play in understanding the interaction of this compound with biological targets?

- Methodological Answer : Perform ensemble docking against multiple conformational states of the target protein (e.g., using AutoDock Vina or Schrödinger Glide). Prioritize docking poses that align with experimental bioactivity data (e.g., IC50 values) and validate using free-energy perturbation (FEP) calculations to estimate binding energy differences. For example, studies on benzimidazole-triazole hybrids revealed hydrogen bonding between the urea moiety and catalytic lysine residues in kinase targets .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting solubility profiles reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Apply a phase solubility diagram approach using solvents like DMSO, ethanol, and chloroform across a temperature gradient (25–60°C). Characterize solubility via UV-Vis spectroscopy at λmax and correlate with Hansen solubility parameters (δD, δP, δH). For inconsistencies, use dynamic light scattering (DLS) to detect aggregation phenomena that may skew measurements .

Q. What methodologies are recommended for analyzing the stability of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS over 48 hours, identifying hydrolytic cleavage products (e.g., free imidazole or phenylurea fragments). Compare with computational predictions of hydrolytic susceptibility at the urea linkage using molecular orbital (MO) theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.